1-phenyl-1H-imidazole-5-carbohydrazide

Description

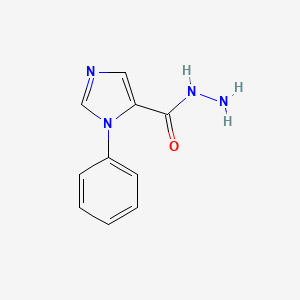

1-Phenyl-1H-imidazole-5-carbohydrazide (CAS: 852388-83-1) is a nitrogen-containing heterocyclic compound characterized by a phenyl group at the 1-position and a carbohydrazide moiety (-CONHNH₂) at the 5-position of the imidazole ring. Its molecular formula is C₁₀H₁₀N₄O, with a calculated molecular weight of 198.21 g/mol. The phenyl substituent enhances lipophilicity, which can influence bioavailability and receptor interactions, while the carbohydrazide group offers sites for chemical modifications or hydrogen bonding .

Properties

IUPAC Name |

3-phenylimidazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-13-10(15)9-6-12-7-14(9)8-4-2-1-3-5-8/h1-7H,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQCZDARCOTCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-imidazole-5-carbohydrazide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-imidazole-5-carbohydrazide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using halogenating agents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents such as chlorine or bromine are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazole derivatives, while reduction can produce different hydrazide forms .

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-1H-imidazole-5-carbohydrazide has been investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.

Case Study: Anti-Inflammatory Activity

A study synthesized various derivatives of imidazole compounds, including this compound, and evaluated their anti-inflammatory effects. The results indicated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammation. For instance, compounds derived from this scaffold showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens.

Case Study: Antibacterial Evaluation

Research conducted on imidazole derivatives demonstrated that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The evaluation utilized standard methods like the agar diffusion assay, revealing that certain concentrations of the compound significantly inhibited bacterial growth, thus suggesting its potential as a lead compound for antibiotic development .

Biochemical Applications

In biochemical research, this compound is utilized for studying protein interactions and functions.

Proteomics Research

The compound serves as a tool in proteomics to investigate protein-ligand interactions. It aids in understanding the binding mechanisms and affinities of proteins, which is essential for drug design and development. Studies have shown that derivatives of this compound can selectively inhibit specific protein targets, providing insights into their biological roles.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds.

Synthesis Overview

A common synthetic route involves the reaction of phenyl hydrazine with imidazole derivatives under controlled conditions to yield this compound. The yield and purity are often optimized through various purification techniques including recrystallization and chromatography .

Data Tables

Mechanism of Action

The mechanism of action of 1-phenyl-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with enzymes and proteins, affecting their activity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent groups. Below is a detailed comparison of 1-phenyl-1H-imidazole-5-carbohydrazide with analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- Phenyl vs. Methyl : The phenyl group in this compound increases steric bulk and aromatic interactions compared to the smaller methyl group in its analog. This difference can affect binding affinity in biological targets .

- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group (-CONHNH₂) offers nucleophilic sites for condensation reactions, while carboxylic acid derivatives (e.g., 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid) are more acidic and participate in salt formation .

- Electronic Properties: Nitro (-NO₂) and methylthio (-SMe) substituents (as in 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid and 2-(methylthio)-1-phenyl-1H-imidazole-5-carboxylic acid) alter electron density, impacting reactivity in electrophilic substitution reactions .

Table 2: Physicochemical Properties

Biological Activity

1-Phenyl-1H-imidazole-5-carbohydrazide is a compound that has garnered attention in recent years due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (CAS No. 852388-83-1) features an imidazole ring substituted with a phenyl group and a carbohydrazide moiety. Its unique structure contributes to its reactivity and biological interactions.

Chemical Formula: CHN

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against common bacterial strains using the disk diffusion method.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 22 |

| Bacillus subtilis | 19 |

| Candida albicans | 18 |

The results indicate that this compound has a notable inhibitory effect on both bacterial and fungal pathogens, suggesting potential applications in treating infections caused by these microorganisms .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A case study investigated its effects on various cancer cell lines, focusing on its ability to induce apoptosis.

Case Study: Anticancer Effects

In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in:

- Cell Viability Reduction: A significant decrease in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Apoptosis Induction: Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that the compound effectively triggers programmed cell death.

Table 2: Effect on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptotic Cells (%) |

|---|---|---|

| MCF-7 | 15 | 35 |

| A549 | 12 | 40 |

These findings suggest that the compound may serve as a lead molecule for developing new anticancer therapies .

The mechanism underlying the biological activities of this compound is believed to involve its interaction with specific molecular targets, including enzymes and proteins. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 3: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-(4-Chlorophenyl)-1H-imidazole | Moderate | High |

| 2-Methylimidazole | Low | Moderate |

This comparison highlights the distinct pharmacological profile of this compound, making it a valuable candidate for further investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-1H-imidazole-5-carbohydrazide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of glyoxal derivatives with primary amines or hydrazines under acidic conditions. For example, hydrazide formation can be achieved by reacting 1-phenyl-1H-imidazole-5-carboxylic acid with hydrazine hydrate in ethanol at reflux. Optimization includes temperature control (70–90°C), stoichiometric ratios (1:1.2 for acid to hydrazine), and catalyst use (e.g., H₂SO₄) to improve yield . Alternative routes involve multi-component reactions using aldehydes, amines, and nitriles, as demonstrated in analogous imidazole syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the phenyl group (δ 7.2–7.6 ppm for aromatic protons) and hydrazide NH₂ signals (δ 4.5–5.0 ppm, broad).

- IR Spectroscopy : Detect carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) of the hydrazide moiety.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out byproducts .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of imidazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, the phenyl ring’s dihedral angle relative to the imidazole plane can be determined to assess conjugation effects. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts, and hydrogen bonding networks (e.g., N-H⋯O) are mapped to validate hydrazide interactions .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the phenyl ring influence the reactivity of this compound?

- Methodological Answer : Substituents like -NO₂ or -CF₃ alter electron density, affecting nucleophilic/electrophilic sites. Computational studies (DFT) can predict Fukui indices to identify reactive regions. Experimentally, kinetic studies under varying pH (e.g., 2–10) and electrophile addition (e.g., acyl chlorides) quantify substitution rates. For instance, para-CF₃ groups reduce hydrazide nucleophilicity by 40% compared to unsubstituted analogs .

Q. What strategies mitigate side reactions during multi-component synthesis of substituted imidazole carbohydrazides?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation while suppressing polymerization.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Stepwise Monitoring : TLC or in-situ IR tracks reaction progress; quenching at intermediate stages isolates key intermediates (e.g., Schiff bases) .

Q. How can in-silico docking studies predict the bioactivity of this compound against enzyme targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with EGFR kinase (PDB: 1M17) identifies binding poses. Parameters include grid box size (20 ų centered on ATP-binding site), Lamarckian genetic algorithm, and scoring function validation. Hydrazide NH groups often form hydrogen bonds with Thr766 and Met769, while the phenyl group engages in π-π stacking with Phe771 .

Q. What analytical approaches resolve discrepancies in NMR data for imidazole carbohydrazide derivatives?

- Methodological Answer :

- Variable Temperature NMR : Distinguishes dynamic effects (e.g., hindered rotation of the phenyl group).

- 2D Techniques (COSY, HSQC) : Assign overlapping signals; NOESY detects spatial proximity between hydrazide protons and aromatic rings.

- Isotopic Labeling : ¹⁵N-labeled hydrazine confirms NH₂ connectivity in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.